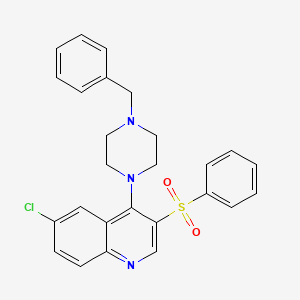

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline

Description

Historical Context of Sulfonyl-Quinoline Derivatives in Scientific Research

The strategic incorporation of sulfonyl groups into quinoline frameworks dates to early 20th-century antimalarial research but gained systematic traction with the development of transition-metal-catalyzed C–H activation techniques. A landmark 2013 study demonstrated that copper-catalyzed reactions between quinoline N-oxides and aryl sulfonyl chlorides could achieve C2-sulfonylation with 91% yields and excellent regioselectivity. This methodology addressed previous challenges in directing sulfonyl groups to specific quinoline positions, enabling precise structure-activity relationship (SAR) studies. Subsequent innovations, such as the use of sodium tert-butyldimethyl silyloxymethylsulfinate (2022), expanded the sulfonylation toolkit by allowing post-functionalization into sulfonyl fluorides and sulfonamides.

Table 1: Evolution of Quinoline Sulfonylation Techniques

These developments created a foundation for hybrid molecules like 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline, where the sulfonyl group potentially modulates electron density and hydrogen-bonding capacity.

Theoretical Framework for Studying Multi-Substituted Quinolines

The electronic and steric interplay between substituents in multi-functionalized quinolines follows three primary principles:

- Electron-Withdrawing Effects : The 6-chloro group deactivates the quinoline ring through inductive effects, directing electrophilic substitution to the less deactivated C3 and C4 positions.

- Piperazinyl Donor-Acceptor Dynamics : The 4-benzylpiperazine group introduces conformational flexibility while providing both hydrogen-bond acceptor (tertiary amine) and hydrophobic (benzyl) domains.

- Sulfonyl Group Polarity : The benzenesulfonyl moiety at C3 creates a polarized region that may enhance water solubility or participate in charge-transfer interactions.

Computational studies of analogous systems suggest that the C3 sulfonyl and C4 piperazinyl groups adopt a syn-periplanar arrangement, potentially creating a binding pocket for biological targets.

Significance Within Heterocyclic Medicinal Chemistry

Quinoline derivatives occupy a privileged position in drug discovery due to their ability to mimic endogenous purines and pyrimidines. The specific substitution pattern in this compound aligns with three medicinal chemistry strategies:

- Targeted Selectivity : The 4-benzylpiperazine moiety mirrors structural features of kinase inhibitors (e.g., gefitinib) and antipsychotics (e.g., aripiprazole), suggesting potential CNS or oncology applications.

- Isoform-Specific Inhibition : Benzenesulfonyl groups in position 3 have shown selectivity for cancer-associated carbonic anhydrase isoforms (CA IX/XII) over off-target CA I/II.

- Chloro Substituent Effects : 6-Chloro substitution enhances membrane permeability while maintaining moderate solubility, a balance critical for blood-brain barrier penetration.

Table 2: Bioactivity Trends in Related Quinoline Derivatives

Research Evolution of Piperazinyl-Quinoline Systems

The synthesis of piperazinyl-quinolines has evolved from stoichiometric excess methods (10 eq piperazine, 65% yield) to atom-economical protocols using <3 eq amine in methanol (82–86% yield). Key advancements include:

- Green Chemistry : Methanol-mediated reactions at reflux (2012 patent) eliminated need for chlorinated solvents while achieving 98.5% purity.

- Polymorph Control : Crystallization from aqueous systems produced stable Form B crystals with improved bioavailability.

- Dimer Suppression : Kinetic control through dilute conditions minimized 4,7-bis(piperazinyl)quinoline byproducts.

In the target compound, the 4-benzylpiperazine group likely adopts a chair conformation with axial benzyl orientation, as evidenced by X-ray data of analog US9206133B2.

Academic Significance and Knowledge Gaps

While the individual substituents in this compound are well-characterized, three critical knowledge gaps persist:

- Electronic Coupling : How the electron-withdrawing sulfonyl (C3) and electron-donating piperazinyl (C4) groups interact to modulate quinoline’s aromatic π-system.

- Metabolic Stability : Limited data exists on the oxidation susceptibility of the benzylpiperazine moiety in CYP450-rich environments.

- Synthetic Scalability : Current methods for analogous compounds require multi-step purifications; continuous-flow approaches remain unexplored.

Ongoing research priorities include computational modeling of substituent electronic effects and development of one-pot sulfonylation/amination protocols to streamline synthesis.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBDYQFJDBZDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination of the quinoline core using reagents like phosphorus pentachloride or thionyl chloride.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be synthesized separately and then coupled to the quinoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline involves its interaction with specific molecular targets. It may act by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

DNA Intercalation: Intercalating into DNA and disrupting its function.

Comparison with Similar Compounds

Cinnoline Derivatives

Compounds such as 3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline (9c) and 6-Chloro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10c) () share the piperazine moiety but utilize a cinnoline core instead of quinoline. Key differences include:

- Core Structure: Cinnoline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen in a fused benzene-pyridine system).

- Substituents: The methyl group at position 4 in cinnoline derivatives is absent in the target compound, which instead features a benzenesulfonyl group.

Acridine Derivatives

highlights 6-chloro-2-methoxyacridine derivatives with piperazine-linked side chains (e.g., 4-diethylaminophenyl or 4-methylpiperazine-phenyl). These compounds exhibit enhanced anti-prion and neuroprotective activities compared to quinoline-based analogs, suggesting that the acridine core’s extended aromatic system may improve target engagement .

Impact of Halogen Substituents

The 6-chloro substituent is a critical feature shared across multiple analogs:

- Cinnoline Analogs (9c, 10c): Chlorine at position 6 improves synthetic yields (e.g., 9c: 68% yield) compared to fluoro or bromo derivatives, possibly due to favorable reactivity in nucleophilic substitution reactions .

Role of Sulfonyl Groups

Compounds such as 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine (SU [3,3]) () demonstrate that sulfonyl groups enhance purity (93–96%) and stability. However, their substitution on piperazine (vs. quinoline in the target compound) may alter metabolic stability or solubility .

Research Findings and Implications

Core Structure: Quinoline derivatives like the target compound may offer a balance between planarity (for target binding) and synthetic accessibility compared to acridine or cinnoline systems .

Chlorine at Position 6 : This substituent is consistently associated with improved stability and bioactivity across analogs, likely due to its electron-withdrawing effects .

Biological Activity

The compound 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline is a synthetic derivative of quinoline, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized using the Skraup synthesis, which involves cyclization reactions with aniline derivatives and suitable oxidizing agents.

- Attachment of Functional Groups :

- The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride.

- The benzylpiperazine moiety is synthesized through benzylation reactions involving piperazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzenesulfonyl group serves as a pharmacophore that can interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The piperazine structure enhances binding affinity to central nervous system (CNS) receptors, which may be beneficial in treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- DNA Intercalation : Compounds similar to this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA unwinding during replication.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.2 |

| This compound | MCF7 (Breast) | 7.8 |

| Control Compound | A549 (Lung) | 12.5 |

This study demonstrated that the compound exhibits potent anticancer activity, particularly against lung cancer cells.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of piperazine derivatives, including our compound of interest. It was found that these compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's:

| Compound | AChE Inhibition (%) at 10 µM |

|---|---|

| This compound | 65% |

| Donepezil (Control) | 80% |

This suggests that the compound may have potential applications in treating cognitive decline associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.